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Compound of Interest

Compound Name: 4-Cyclopentylphenol

Cat. No.: B072727

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-
Cyclopentylphenol (CAS No: 1518-83-8), a molecule of interest in various fields of chemical
research and development. The following sections detail its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols
for these analyses.

Spectroscopic Data Summary

The spectroscopic data for 4-Cyclopentylphenol is summarized in the following tables,
providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.10 d 2H Ar-H (ortho to -OH)
~6.75 d 2H Ar-H (meta to -OH)
~4.80 s (broad) 1H Ar-OH
~2.90 quintet 1H Ar-CH-
~2.05 m 2H Cyclopentyl-H
~1.75 m 2H Cyclopentyl-H
~1.60 m 2H Cyclopentyl-H
~1.50 m 2H Cyclopentyl-H

13C NMR (Carbon-13 NMR) Data

While a detailed experimental peak list is not readily available in the searched literature, typical
chemical shifts for the carbon environments in 4-Cyclopentylphenol are predicted as follows.
PubChem indicates the availability of a 13C NMR spectrum.[1]

Chemical Shift (8) ppm Assighment

~153 Ar-C (ipso, attached to -OH)

~142 Ar-C (ipso, attached to cyclopentyl)
~128 Ar-C (ortho to -OH)

~115 Ar-C (meta to -OH)

~45 Ar-CH-

~34 Cyclopentyl-CHz

~25 Cyclopentyl-CHz

Infrared (IR) Spectroscopy
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The IR spectrum of 4-Cyclopentylphenol exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm~?)

Intensity

Assignment

~3350 Strong, Broad O-H stretch (phenolic)
~3030 Medium C-H stretch (aromatic)

C-H stretch (aliphatic,
~2950 Strong

cyclopentyl)
~1610, ~1510 Medium-Strong C=C stretch (aromatic ring)
~1230 Strong C-O stretch (phenol)

C-H bend (para-disubstituted
~830 Strong

aromatic)

Mass Spectrometry (MS)

The mass spectrum of 4-Cyclopentylphenol provides key information about its molecular

weight and fragmentation pattern. PubChem provides GC-MS data with the following major

peaks.[1]
miz Relative Intensity Assighment
162 High [M]* (Molecular lon)
133 High [M - C2Hs]*
120 Medium [M - C3He]™*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 10-20 mg of 4-Cyclopentylphenol is
dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a standard
5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard
(6 0.00 ppm).

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a
proton frequency of 400 MHz or higher, is used for analysis.

IH NMR Acquisition: The *H NMR spectrum is acquired using a standard pulse sequence. Key
parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to
achieve a good signal-to-noise ratio.

13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation
delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the
low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like 4-Cyclopentylphenol, the Attenuated Total
Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is
placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet
can be prepared by grinding a small amount of the sample with dry potassium bromide and
pressing the mixture into a transparent disk.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, such as a PerkinElmer
Spectrum Two or a similar instrument, is used for analysis.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm~1. A
background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and
automatically subtracted from the sample spectrum. The final spectrum is usually an average of
16 to 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
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Sample Introduction and lonization: For a volatile compound like 4-Cyclopentylphenol, Gas
Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved in
a volatile solvent like dichloromethane, is injected into the gas chromatograph. The GC
separates the compound from any impurities before it enters the mass spectrometer. In the
mass spectrometer, the molecules are typically ionized by Electron Impact (El) at 70 eV.

Instrumentation: A GC-MS system, such as an Agilent GC-MSD, is used for the analysis. The
GC is equipped with a capillary column suitable for separating phenolic compounds (e.g., a
DB-5ms column).

Mass Analysis: The mass analyzer, typically a quadrupole, scans a mass-to-charge (m/z) range
of approximately 40-400 amu. The resulting mass spectrum shows the molecular ion peak and
various fragment ions, which are characteristic of the molecule's structure.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of 4-
Cyclopentylphenol.
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Spectroscopic Analysis Workflow for 4-Cyclopentylphenol

Prepare for ATR-FTIR

4-Cyclopentylphenol Sample

Dissolve in CDCI3 for NMR Dissolve for GC-MS Injection

NMR Spectroscopy :
(H and C) FTIR Spectroscopy GC-Mass Spectrometry

Acquire FID Acquire Interferogram Acquire Total lon Chromatogram
Process to Spectrum Process to Spectrum Extract Mass Spectrum

Elucidate Chemical Structure

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 4-Cyclopentylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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